![molecular formula C8H6FN3O2 B2848505 甲酸甲酯 5-氟-1H-苯并[d][1,2,3]三唑-6-羧酸甲酯 CAS No. 1588508-90-0](/img/structure/B2848505.png)

甲酸甲酯 5-氟-1H-苯并[d][1,2,3]三唑-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

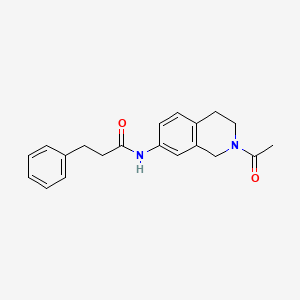

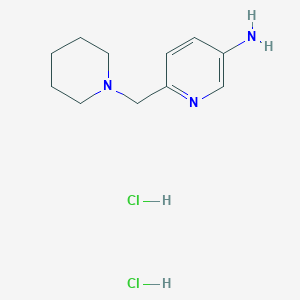

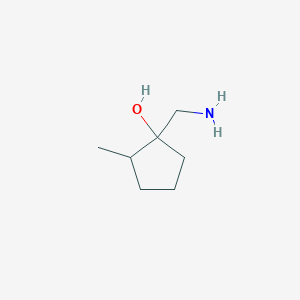

“Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate” is a chemical compound with the empirical formula C7H4FN3O2 . It has a molecular weight of 181.12 . It is a derivative of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .

科学研究应用

三唑的电子性质

Creary 等人(2017 年)的研究深入探讨了取代三唑基团的氟苯的电子性质,揭示了其诱导吸电子特性和稳定碳正离子的能力。这项研究为含三唑化合物的电子相互作用提供了基础知识,可能指导设计具有定制电子性质的新材料和分子 (Creary, Chormanski, Peirats, & Renneburg, 2017)。

三唑衍生物的合成和药理活性

Shyma 等人(2016 年)报道了带有邻苯二嗪部分的 1,2,3-三唑衍生物的区域选择性合成,展示了它们的抗菌、抗真菌和抗氧化活性。这项工作突出了三唑衍生物在开发新药剂中的潜力 (Shyma, Kalluraya, Peethambar, & Vijesh, 2016)。

三唑衍生物的改进合成

Cottrell 等人(1991 年)描述了一种在温和条件下由苄基叠氮化物合成 1-苄基-1H-1,2,3-三唑的改进方法,扩展了 Dimroth 反应的范围。这一进步可以简化三唑基化合物的生产,用于各种科学和工业应用 (Cottrell, Hands, Houghton, Humphrey, & Wright, 1991)。

苯甲酰胺衍生物的无催化剂合成

Moreno-Fuquen 等人(2019 年)开发了一种无催化剂和无溶剂的方法来合成连接到三唑的苯甲酰胺衍生物,证明了这种方法的效率和环境友好性。此类创新对于绿色化学和可持续制造工艺至关重要 (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019)。

氟烷基化三唑和新型双环化合物

彭和朱(2003 年)提出了一种合成 5-氟烷基化 1H-1,2,3-三唑的路线,从而得到新型的宝石二氟化化合物。他们的工作展示了三唑化学在获取氟化结构方面的多功能性,这在药物和材料科学中很有价值 (Peng & Zhu, 2003)。

作用机制

Mode of Action

Compounds with similar structures have been found to interact with multiple receptors, which could potentially influence a variety of biological processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse downstream effects .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound could potentially have a wide range of effects .

Action Environment

Similar compounds have been found to be influenced by various environmental factors .

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.

Cellular Effects

The effects of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

methyl 6-fluoro-2H-benzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGCHEXILKJRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C=C1F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)

![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)

![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2848441.png)

![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)